Technical Monograph: Thieno[3,2-b]furan-5-carboxylic Acid
Technical Monograph: Thieno[3,2-b]furan-5-carboxylic Acid
Topic: Thieno[3,2-b]furan-5-carboxylic acid CAS Number: 1334148-11-6[1][2]
Core Identity & Structural Significance
Thieno[3,2-b]furan-5-carboxylic acid (CAS 1334148-11-6 ) is a fused bicyclic heteroaromatic scaffold characterized by a thiophene ring fused to a furan ring across the b-bond (C2-C3 of the furan, C3-C2 of the thiophene). This specific isomer—distinguished from its [2,3-b] counterpart—presents a unique electronic profile where the sulfur and oxygen atoms are positioned to modulate dipole moments and lipophilicity distinctively compared to benzofuran or thienothiophene isosteres.[2]
In drug discovery, this moiety serves as a critical bioisostere for benzofuran, indole, and thieno[3,2-b]thiophene. The carboxylic acid functionality at the C-5 position provides a versatile handle for amide coupling, esterification, or decarboxylative cross-coupling, enabling the rapid generation of diverse chemical libraries.
Chemical Profile
| Property | Data |
| CAS Number | 1334148-11-6 |
| IUPAC Name | Thieno[3,2-b]furan-5-carboxylic acid |
| Molecular Formula | C₇H₄O₃S |
| Molecular Weight | 168.17 g/mol |
| SMILES | OC(=O)C1=CC2=C(O1)C=CS2 |
| Core Scaffold | Thieno[3,2-b]furan |
| Key Reactivity | Nucleophilic attack at C-2 (thiophene); Lithiation at C-5 (furan) |
Synthetic Pathways & Experimental Protocols
The synthesis of thieno[3,2-b]furan-5-carboxylic acid typically proceeds via the functionalization of the parent heterocycle or through de novo ring construction. The most robust method for introducing the carboxylic acid at the C-5 position involves direct lithiation followed by carbon dioxide quenching.[2]
Method A: Direct Lithiation-Carboxylation (Preferred)
This protocol leverages the acidity of the C-5 proton in the furan ring, which is selectively deprotonated by strong organolithium bases due to the inductive effect of the adjacent oxygen atom.[2]
Experimental Protocol:
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Reagents: Thieno[3,2-b]furan (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF (anhydrous), Dry CO₂ (gas or solid).[2]
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Setup: Flame-dried Schlenk flask under Argon atmosphere.
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Deprotonation: Dissolve thieno[3,2-b]furan in dry THF (0.2 M) and cool to -78 °C . Add n-BuLi dropwise over 20 minutes.[2] The solution typically turns yellow/orange, indicating the formation of the lithiated species.[2]
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Reaction: Stir at -78 °C for 1 hour to ensure complete lithiation.
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Quenching: Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice) while maintaining the low temperature. Allow the mixture to warm to room temperature (RT) over 2 hours.
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Workup: Quench with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM gradient).[2]
Mechanistic Insight: The regioselectivity is driven by the alpha-lithiation preference of the furan ring oxygen over the thiophene sulfur in this fused system, making C-5 the kinetic site of deprotonation.
Method B: Cyclization of 3-Hydroxythiophene Derivatives
For large-scale preparation where the parent heterocycle is not available, a cyclization strategy is employed.[2]
Workflow:
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Starting Material: Methyl 3-hydroxythiophene-2-carboxylate.[2]
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Alkylation: Reaction with propargyl bromide (K₂CO₃, Acetone) to form the ether.[2]
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Cyclization: Base-catalyzed or transition-metal-catalyzed ring closure to form the furan ring.[2]
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Hydrolysis: Saponification of the ester to yield the free acid.[2]
Figure 1: Reaction pathway for the direct synthesis of Thieno[3,2-b]furan-5-carboxylic acid via lithiation.
Medicinal Chemistry Applications
The thieno[3,2-b]furan scaffold is a valuable tool in Structure-Activity Relationship (SAR) studies, offering a distinct vector for optimizing potency and metabolic stability.
Bioisosterism & Pharmacophore Mapping
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Vs. Benzofuran: Replacement of the benzene ring with a thiophene ring reduces lipophilicity (LogP) and introduces a potential hydrogen bond acceptor (sulfur), altering the metabolic soft spot (oxidation prone positions).[2]
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Vs. Thieno[3,2-b]thiophene: Replacing one sulfur with oxygen increases solubility and alters the dipole moment, which can improve binding affinity in polar pockets of enzymes (e.g., Kinases, GPCRs).
Key Therapeutic Areas
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mGluR5 Modulators: Analogues of thieno-fused systems have been explored as Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors, where the carboxylic acid is converted to an amide to engage the allosteric binding site.[2]
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Kinase Inhibitors: The planar, aromatic nature of the core allows it to mimic the adenine ring of ATP, making it a viable scaffold for Type I or Type II kinase inhibitors.[2]
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Antimicrobial Agents: Fused heterocyclic acids are frequently derivatized into hydrazides or amides exhibiting antibacterial activity against resistant strains.[2]
Figure 2: Strategic applications of the scaffold in medicinal chemistry optimization.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent degradation of the carboxylic acid functionality.[2]
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Reactivity: Avoid strong oxidizing agents.[2] The thiophene ring is susceptible to oxidation (S-oxidation) under harsh conditions.[2]
References
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BenchChem. Thieno[2,3-b]furan-5-carboxylic acid (Isomer Reference). Retrieved from (Note: Reference for isomeric context).[2]
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ChemicalBook. Thieno[3,2-b]furan-5-carboxylic acid Product Page. Retrieved from .[2]
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Sigma-Aldrich. Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (Analogous Chemistry). Retrieved from .[2]
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PubChem. Thieno[3,2-b]furan (Core Structure). Retrieved from .[2]
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BLD Pharm. Thieno[3,2-b]furan-5-carboxylic acid (CAS 1334148-11-6).[2] Retrieved from .[2]
